molecular formula C21H21FN6O2 B2687224 N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,5-dimethylpyrazine-2-carboxamide CAS No. 2380177-79-5

N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,5-dimethylpyrazine-2-carboxamide

Cat. No.: B2687224
CAS No.: 2380177-79-5
M. Wt: 408.437
InChI Key: HYGJUBBOYIAGLA-UHFFFAOYSA-N
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Description

N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,5-dimethylpyrazine-2-carboxamide is a complex organic compound that features a combination of pyrimidine, azetidine, and pyrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,5-dimethylpyrazine-2-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate fluorinated and methoxylated aromatic precursors.

    Azetidine Ring Formation: The azetidine ring is introduced via a cyclization reaction, often involving a suitable azetidine precursor and a base.

    Coupling with Pyrazine: The final step involves coupling the azetidine-pyrimidine intermediate with a pyrazine derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers, continuous flow reactors, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.

    Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting cancer and inflammatory diseases.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Pharmaceutical Research: It can serve as a scaffold for the synthesis of analogs with improved pharmacokinetic and pharmacodynamic properties.

    Industrial Applications: The compound may find use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,5-dimethylpyrazine-2-carboxamide is not fully elucidated. it is hypothesized to interact with specific molecular targets such as enzymes or receptors involved in disease pathways. The fluorine and methoxy groups may enhance binding affinity and specificity to these targets, while the azetidine and pyrazine rings contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methyl-1,2-oxazole-5-carboxamide
  • N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,2-dimethylpyrazole-3-carboxamide

Uniqueness

N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,5-dimethylpyrazine-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties. The presence of both fluorine and methoxy groups on the pyrimidine ring, along with the azetidine and pyrazine moieties, sets it apart from other similar compounds and may result in unique interactions with biological targets.

Properties

IUPAC Name

N-[1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,5-dimethylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6O2/c1-13-8-24-17(9-23-13)21(29)27(2)15-10-28(11-15)20-18(22)19(25-12-26-20)14-4-6-16(30-3)7-5-14/h4-9,12,15H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGJUBBOYIAGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N(C)C2CN(C2)C3=NC=NC(=C3F)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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